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Compound of Interest

Compound Name:
Methyl 4-hydroxyquinoline-8-

carboxylate

Cat. No.: B1365160 Get Quote

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-8-carboxylate

This guide provides a comprehensive technical overview of Methyl 4-hydroxyquinoline-8-
carboxylate, a heterocyclic organic compound of significant interest to researchers in

medicinal chemistry and materials science. We will delve into its chemical identity, synthesis,

structural characteristics, and potential applications, offering field-proven insights for

professionals in drug development and scientific research.

Core Compound Identity
Methyl 4-hydroxyquinoline-8-carboxylate is a derivative of the quinoline scaffold, which is a

privileged structure in drug discovery due to its wide range of biological activities.[1] The

molecule's formal identity is established by its unique CAS Registry Number.

Parameter Value Source

Chemical Name
Methyl 4-hydroxyquinoline-8-

carboxylate
[2]

CAS Registry Number 860206-84-4 [2]

Molecular Formula C₁₁H₉NO₃ [2]

Molecular Weight 203.19 g/mol [2]
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The structure is characterized by a quinoline ring system with a hydroxyl group at the 4-position

and a methyl carboxylate group at the 8-position.[2] This specific arrangement of functional

groups dictates its chemical behavior and potential utility.[2]

A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-

hydroxy (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form.[2] This tautomerism

significantly influences its reactivity, spectroscopic properties, and biological interactions.[2]

Caption: Keto-enol tautomerism of the core scaffold.

Synthesis and Mechanistic Insights
The synthesis of the 4-hydroxyquinoline scaffold is most classically achieved via the Gould-

Jacobs reaction, first reported in 1939.[3][4] This robust method remains a cornerstone for

preparing 4-hydroxyquinoline derivatives and is highly relevant for the synthesis of Methyl 4-
hydroxyquinoline-8-carboxylate.[3][5]

The reaction proceeds through a sequence of condensation followed by a high-temperature

intramolecular cyclization.[3] The choice of starting materials is crucial. For the target molecule,

the synthesis would logically start with Methyl anthranilate (or a closely related derivative) and

an appropriate malonic ester, such as diethyl ethoxymethylenemalonate.

The Gould-Jacobs Reaction Pathway:

Condensation: The process begins with a nucleophilic attack from the amino group of an

aniline derivative onto an alkoxymethylenemalonate ester. This is followed by the elimination

of an alcohol (e.g., ethanol) to form an anilidomethylenemalonic ester intermediate.[3][5]

Thermal Cyclization: This critical step requires high temperatures, typically over 250 °C, to

induce a 6-electron electrocyclization, which forms the quinoline ring system.[3][4] The high

energy barrier is a defining feature of this reaction.

Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, readily tautomerizes

to the more stable 4-hydroxy-quinoline-3-carboxylate aromatic system.[3]
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Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocol: Conventional High-Temperature
Synthesis
This protocol describes a conventional approach using a high-boiling inert solvent to achieve

the necessary cyclization temperature.[3]

Materials:

Anilidomethylenemalonate intermediate (synthesized from Methyl anthranilate)

High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

Reaction flask with reflux condenser

Heating mantle

Non-polar solvent for precipitation (e.g., Cyclohexane)

Procedure:
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Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling

solvent like diphenyl ether within a reaction flask equipped with a reflux condenser. The

use of an inert, high-boiling solvent can significantly increase cyclization yields, often up to

95%.[4]

Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature.[3]

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The

product should precipitate from the solvent.

Purification: Collect the precipitate by filtration. Wash the solid with a cold non-polar

solvent like cyclohexane to remove residual high-boiling solvent. The product can be

further purified by recrystallization if necessary.

Causality Insight: The choice of a high-boiling, inert solvent like diphenyl ether is critical. It

serves as a heat-transfer medium, allowing the reaction to reach the high activation energy

required for the 6-electron cyclization without participating in the reaction itself.[4] Modern

adaptations using microwave irradiation can achieve similar results with drastically reduced

reaction times.[3][6]

Spectroscopic Characterization
While a definitive, published spectrum for this specific CAS number is not readily available, we

can predict its key spectroscopic features based on its structural components and data from

closely related analogues.
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Spectroscopy Expected Features

¹H NMR

- Aromatic Protons: Multiple signals in the δ 7.0-

8.5 ppm range, corresponding to the protons on

the quinoline ring system. The specific coupling

patterns would confirm the substitution pattern. -

Methyl Ester Protons: A singlet around δ 3.9-4.1

ppm, integrating to 3 hydrogens. - Hydroxyl

Proton: A broad singlet, which may be

exchangeable with D₂O. Its chemical shift can

vary widely depending on solvent and

concentration.

¹³C NMR

- Carbonyl Carbon: A signal in the downfield

region, typically δ 165-175 ppm, for the ester

carbonyl. - Aromatic Carbons: Multiple signals

between δ 110-150 ppm. The carbon bearing

the hydroxyl group (C4) would appear further

downfield. - Methyl Carbon: A signal around δ

52-55 ppm for the methyl group of the ester.

IR Spectroscopy

- O-H Stretch: A broad absorption band in the

range of 3200-3600 cm⁻¹ for the hydroxyl group.

- C=O Stretch: A strong, sharp absorption band

around 1690-1730 cm⁻¹ for the ester carbonyl. -

C=C and C=N Stretches: Multiple bands in the

1500-1650 cm⁻¹ region, characteristic of the

aromatic quinoline ring.

Mass Spectrometry

- Molecular Ion (M⁺): A prominent peak at m/z

203, corresponding to the molecular weight of

the compound.

This predicted data provides a robust framework for researchers to confirm the identity and

purity of their synthesized material.

Applications in Research and Drug Development
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The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous

therapeutic agents.[1] Derivatives of 8-hydroxyquinoline, in particular, are well-known for their

potent biological activities, largely attributed to their ability to chelate metal ions.[7]

Potential Therapeutic and Research Applications:

Antimicrobial & Antimalarial Agents: The 4-quinolone core is famous for its role in

fluoroquinolone antibiotics.[8] Furthermore, quinoline derivatives are key intermediates in the

synthesis of antimalarial drugs.[9] The subject compound serves as a valuable building block

for developing new agents in this space.

Anticancer Research: Many quinoline and quinolinone derivatives have been investigated as

anticancer agents.[1] The 8-hydroxyquinoline moiety, in particular, has been incorporated

into compounds designed to target various cancer-related pathways.[10]

Neuroprotective Agents: Kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline,

is an endogenous metabolite with potential neuroprotective properties.[8] This highlights the

potential for other substituted quinolines to be explored for neurological applications.

Chelating Agents & Sensors: 8-Hydroxyquinoline is a classic chelating ligand.[7] The

presence of this moiety in Methyl 4-hydroxyquinoline-8-carboxylate makes it a candidate

for developing fluorescent chemosensors for metal ions or as a metal-sequestering

therapeutic agent.[7]

Materials Science: Due to their photoluminescent properties, 8-hydroxyquinoline derivatives

are used in the development of organic light-emitting diodes (OLEDs).[7][11]
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Caption: Potential application pathways for the title compound.

Safety and Handling
As with any research chemical, Methyl 4-hydroxyquinoline-8-carboxylate should be handled

with appropriate care in a laboratory setting. Users should consult the Safety Data Sheet (SDS)

provided by the supplier before use. Standard personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-

ventilated fume hood.

Conclusion
Methyl 4-hydroxyquinoline-8-carboxylate (CAS: 860206-84-4) is a versatile heterocyclic

compound built upon the biologically significant quinoline scaffold. Its synthesis is accessible

through established methods like the Gould-Jacobs reaction, and its structure offers multiple

avenues for further chemical modification. The combination of the 4-hydroxyquinolone core and

the 8-hydroxyquinoline-like substitution pattern makes it a highly promising starting point for the

development of new therapeutics, chemical sensors, and advanced materials. This guide

provides the foundational knowledge for researchers to confidently incorporate this valuable

molecule into their discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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